molecular formula C18H10Cl2N6 B12211105 2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12211105
M. Wt: 381.2 g/mol
InChI Key: XGKDLIOWUCRZPO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a fused triazolo-pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain microorganisms and cancer cells .

Comparison with Similar Compounds

2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Chlorophenyl derivatives:

Properties

Molecular Formula

C18H10Cl2N6

Molecular Weight

381.2 g/mol

IUPAC Name

4-(3-chlorophenyl)-10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H10Cl2N6/c19-12-4-6-14(7-5-12)26-17-15(9-22-26)18-23-16(24-25(18)10-21-17)11-2-1-3-13(20)8-11/h1-10H

InChI Key

XGKDLIOWUCRZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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